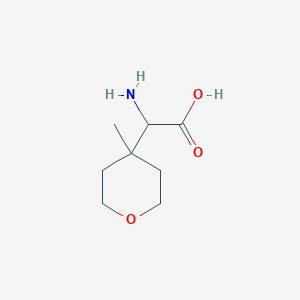![molecular formula C12H18ClF2N B8036441 3',3'-Difluorodispiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane-2',1''-cyclobutane] hydrochloride](/img/structure/B8036441.png)
3',3'-Difluorodispiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane-2',1''-cyclobutane] hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3',3'-Difluorodispiro[8-azabicyclo[321]octane-3,1'-cyclopropane-2',1''-cyclobutane] hydrochloride is a complex organic compound characterized by its unique structural framework This compound is part of the spirocyclic family, which consists of multiple rings connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a crucial intermediate. This can be achieved through various methods, such as the use of organocatalysts or transition metal-catalyzed reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The reactions can lead to the formation of various derivatives, including fluorinated analogs, cyclopropane derivatives, and other functionalized compounds.
Applications De Recherche Scientifique
Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's unique structure may be used to study biological processes and interactions with biomolecules.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: Its properties may be exploited in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
3',3'-Difluorodispiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane-2',1''-cyclopropane] hydrochloride
3',3'-Difluoro-2',1'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride
Uniqueness: The presence of fluorine atoms and the specific arrangement of the spirocyclic structure make this compound unique compared to its analogs. These features can influence its reactivity, stability, and biological activity.
Propriétés
InChI |
InChI=1S/C12H17F2N.ClH/c13-12(14)10(4-1-5-10)11(12)6-8-2-3-9(7-11)15-8;/h8-9,15H,1-7H2;1H |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOMVODQGVIBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(C2(F)F)CC4CCC(C3)N4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-amino-6-[[(2S,3R,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexyl]amino]hexanoic acid](/img/structure/B8036368.png)





![Tert-butyl 7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8036416.png)


![[3,3-Dimethoxy-1-[[methylidene-(4-methylphenyl)-oxo-lambda6-sulfanyl]oxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B8036450.png)
![[(3S,4S)-4-methoxypyrrolidin-1-ium-3-yl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B8036455.png)



